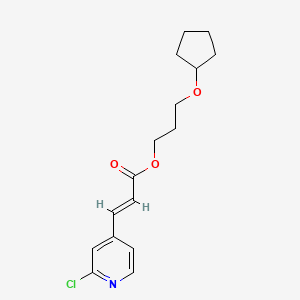
3-Cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate, also known as CPPP, is a chemical compound that has been studied for its potential applications in scientific research. CPPP belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Systems
The compound has been explored in the context of synthesizing polysubstituted pyridines, an important class of compounds in organic chemistry. For instance, α,α-Dioxoketene dithioacetals have been utilized as starting materials for generating such pyridines, which are further elaborated into bicyclic and tricyclic systems, showcasing the versatility of these compounds in synthetic chemistry (Abu-Shanab et al., 1994). Similarly, compounds like methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used in the synthesis of heterocyclic systems, demonstrating their role in creating complex molecular architectures (Selič et al., 1997).
Catalysis and Cycloadditions
The compound is involved in catalytic processes and cycloadditions, fundamental reactions in organic synthesis. For example, differences in reactivity between phosphine- and amine-catalyzed cycloadditions of allenoates and enones have been studied, offering insights into the mechanistic aspects of these transformations (Huang et al., 2014). Polar [3+2] cycloadditions involving N-methyl azomethine ylide have also been explored, contributing to the synthesis of important heterocyclic compounds like pyrrolidines (Żmigrodzka et al., 2022).
Material Science and Biotechnology
In the realm of materials science and biotechnology, the derivative compounds are used in the synthesis of polyhydroxyalkanoates (PHAs), highlighting their potential in producing biodegradable plastics and other materials. For instance, a prpC mutant of Herbaspirillum seropedicae Z69 has been used to study propionic acid metabolism and poly-3-hydroxybutyrate-co-3-hydroxyvalerate production, shedding light on the biosynthetic efficiency of these compounds (Catalán et al., 2018). Additionally, polyhydroxyalkanoates have been recognized for their use in tissue engineering, serving as biomaterials due to their biocompatibility and biodegradability (Chen & Wu, 2005).
Propiedades
IUPAC Name |
3-cyclopentyloxypropyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-15-12-13(8-9-18-15)6-7-16(19)21-11-3-10-20-14-4-1-2-5-14/h6-9,12,14H,1-5,10-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTRTZMQUOBULF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCOC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OCCCOC(=O)/C=C/C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)propyl 3-(2-chloropyridin-4-yl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2648887.png)

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2648890.png)

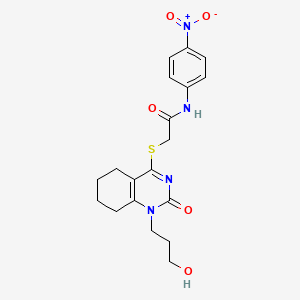
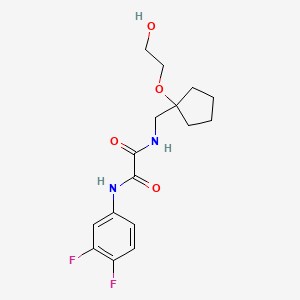

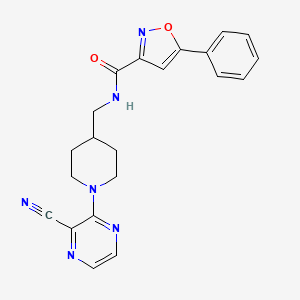
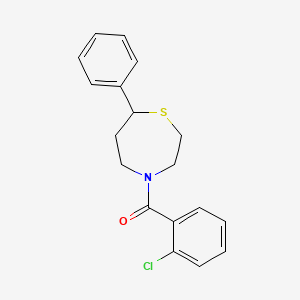
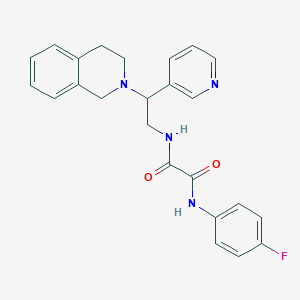
![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)

![N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2648908.png)
![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)